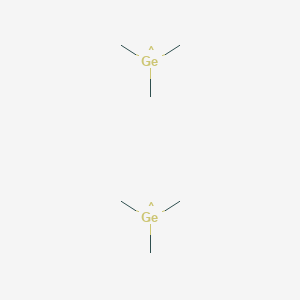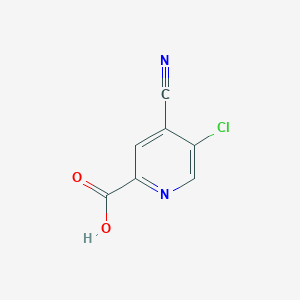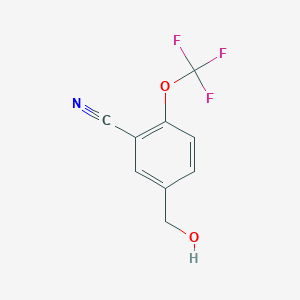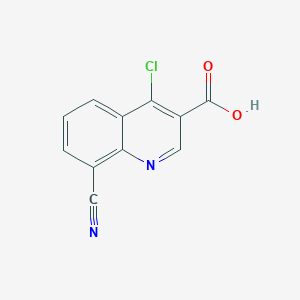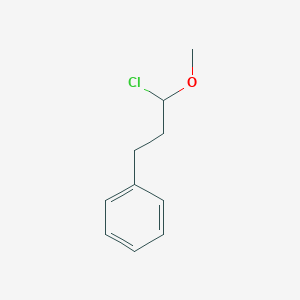
(3-Chloro-3-methoxypropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-3-methoxypropyl)benzene: is an organic compound with the molecular formula C10H13ClO and a molecular weight of 184.663 g/mol . It is also known by other names such as 2-Chloroethyl α-methylbenzyl ether . This compound is characterized by a benzene ring substituted with a 3-chloro-3-methoxypropyl group, making it a derivative of benzene.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (3-Chloro-3-methoxypropyl)benzene can be achieved through various synthetic routes. One common method involves the Friedel-Crafts alkylation of benzene with 3-chloro-3-methoxypropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: (3-Chloro-3-methoxypropyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under basic conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and chlorine (Cl2) for chlorination are used.
Major Products Formed:
Nucleophilic Substitution: Products include 3-methoxypropylbenzene derivatives with different substituents replacing the chlorine atom.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: (3-Chloro-3-methoxypropyl)benzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other chemical products .
Mecanismo De Acción
The mechanism of action of (3-Chloro-3-methoxypropyl)benzene involves its interaction with molecular targets through its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution . These reactions enable the compound to form various derivatives with different biological and chemical properties.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C10H13ClO |
|---|---|
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
(3-chloro-3-methoxypropyl)benzene |
InChI |
InChI=1S/C10H13ClO/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
Clave InChI |
RNTXUNFAVZAUOS-UHFFFAOYSA-N |
SMILES canónico |
COC(CCC1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


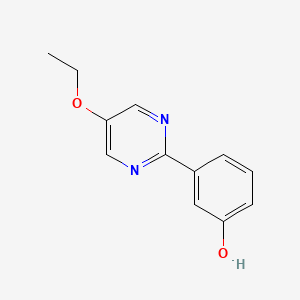
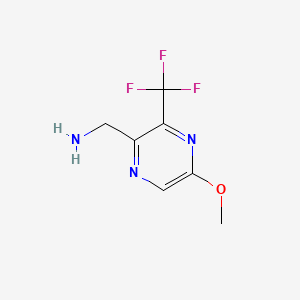
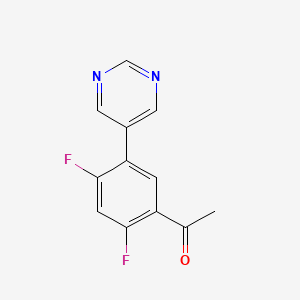

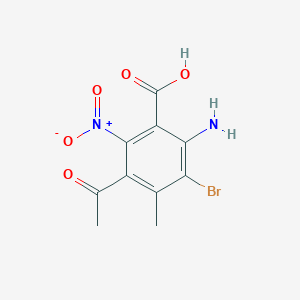

![2,3,4,5-tetrahydro-1H-Pyrido[4,3-b]indole-1-carboxylic acid](/img/structure/B13885508.png)
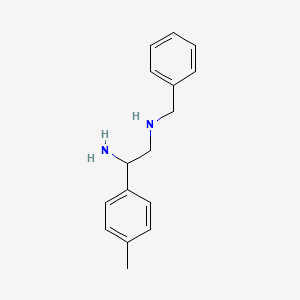
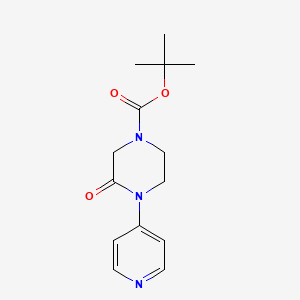
![Tert-butyl 4-[(4-methoxy-4-oxobutyl)amino]piperidine-1-carboxylate](/img/structure/B13885522.png)
